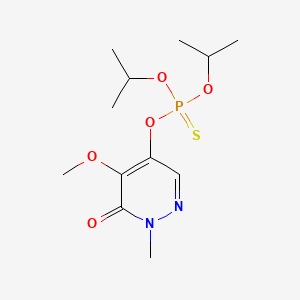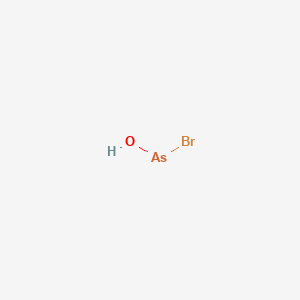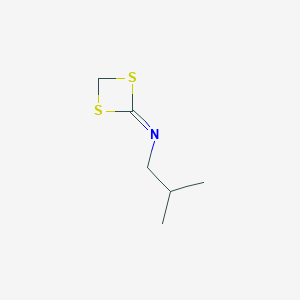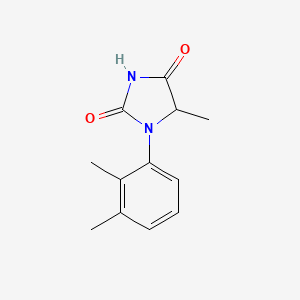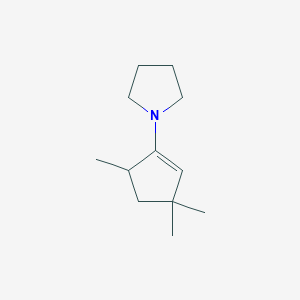![molecular formula C19H26BrNO2 B14600429 3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide CAS No. 59033-15-7](/img/structure/B14600429.png)
3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core. This compound is characterized by the presence of a butyl group at the 3-position and a 2-(3,4-dimethoxyphenyl)ethyl group attached to the nitrogen atom of the pyridinium ring. The bromide ion serves as the counterion to balance the positive charge on the pyridinium nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide typically involves a multi-step process:
Alkylation of Pyridine: The initial step involves the alkylation of pyridine with butyl bromide to form 3-butylpyridine.
Quaternization: The 3-butylpyridine is then reacted with 2-(3,4-dimethoxyphenyl)ethyl bromide under quaternization conditions to form the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyridinium ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products may include pyridine N-oxides.
Reduction: Reduced forms of the pyridinium ring.
Aplicaciones Científicas De Investigación
3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Butylpyridine: Lacks the 2-(3,4-dimethoxyphenyl)ethyl group.
1-(2-(3,4-Dimethoxyphenyl)ethyl)pyridinium Bromide: Lacks the butyl group.
Quaternary Ammonium Compounds: Similar in structure but with different alkyl or aryl groups.
Uniqueness
3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide is unique due to the combination of the butyl and 2-(3,4-dimethoxyphenyl)ethyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
59033-15-7 |
|---|---|
Fórmula molecular |
C19H26BrNO2 |
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
3-butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C19H26NO2.BrH/c1-4-5-7-17-8-6-12-20(15-17)13-11-16-9-10-18(21-2)19(14-16)22-3;/h6,8-10,12,14-15H,4-5,7,11,13H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
OTKCPAYVGOFOJI-UHFFFAOYSA-M |
SMILES canónico |
CCCCC1=C[N+](=CC=C1)CCC2=CC(=C(C=C2)OC)OC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-](/img/structure/B14600347.png)
![{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene](/img/structure/B14600351.png)
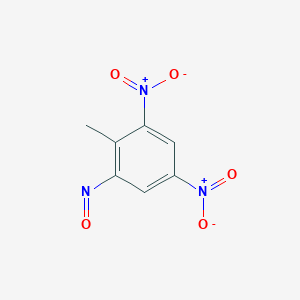
![Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester](/img/structure/B14600363.png)




